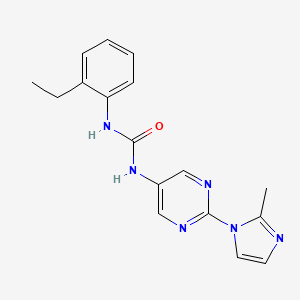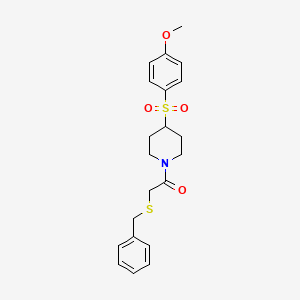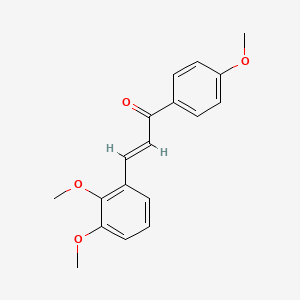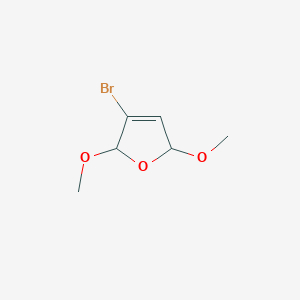
1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as ETPU and is a member of the family of pyrimidine-based ureas. The purpose of
Applications De Recherche Scientifique
Antioxidant Activity Synthesis
Researchers have synthesized novel derivatives by reacting urea, benzaldehyde, and ethyl acetoacetate through Biginelli reaction, leading to compounds with potential antioxidant activity. These synthesized compounds are then reacted with semicarbazide hydrochloride and further processed to obtain Schiff bases with different aromatic aldehydes, characterized for their antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).
Antibacterial Agent Synthesis
Another study aimed at the synthesis of heterocyclic compounds containing a sulfonamido moiety, suitable as antibacterial agents. Through reactions involving urea and a precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds, several new compounds were synthesized and tested for their antibacterial activity, showing high effectiveness (Azab, Youssef, & El-Bordany, 2013).
Spectroscopic Studies of Cyclic Urea Adducts
In the field of organometallic chemistry, research has been conducted on cyclic urea adducts with triphenyl-tin and -lead halides, highlighting the preparation and spectroscopic studies. These studies offer insights into the coordination chemistry and potential applications of such compounds in catalysis and material science (Aitken & Onyszchuk, 1985).
Herbicide Degradation Studies
The degradation of sulfosulfuron, a sulfonylurea herbicide, under various abiotic factors, has been studied, including the stability of the compound in different pH, temperature, and solvent conditions, as well as its photostability under sunlight. These studies are crucial for understanding the environmental impact and degradation pathways of such herbicides (Saha & Kulshrestha, 2002).
Anti-CML Activity via PI3K/AKT Signaling Pathway
Research on the design and synthesis of novel urea derivatives targeting receptor tyrosine kinase inhibitors has led to compounds with potent anti-CML (chronic myeloid leukemia) activity. These compounds exhibit significant biological activity in cellular assays and could serve as lead molecules for the development of new treatments for chronic myeloid leukemia and other cancers (Li et al., 2019).
Propriétés
IUPAC Name |
1-(2-ethylphenyl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-3-13-6-4-5-7-15(13)22-17(24)21-14-10-19-16(20-11-14)23-9-8-18-12(23)2/h4-11H,3H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUALYUOHOJPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2598183.png)


![N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide;hydrochloride](/img/no-structure.png)
![3-(4-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2598190.png)


![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2598194.png)
![ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2598196.png)



![7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2598202.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide](/img/structure/B2598204.png)